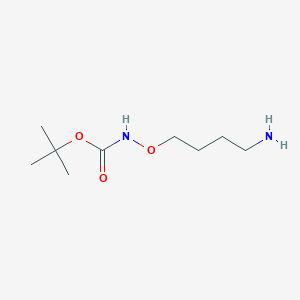
tert-Butyl 4-aminobutoxycarbamate
Descripción general
Descripción
tert-Butyl 4-aminobutoxycarbamate, also known as N-Boc-1,4-diaminobutane, is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . It is a clear, colorless to light yellow viscous liquid that is used primarily as an intermediate in the synthesis of pharmacologically active compounds .
Métodos De Preparación
The synthesis of tert-Butyl 4-aminobutoxycarbamate typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate. The reaction is carried out in an organic solvent such as chloroform, methanol, or DMSO, and requires the presence of a base like sodium hydroxide . The reaction conditions often include maintaining the temperature at around 20°C and ensuring the reaction mixture is kept in a dark, sealed environment to prevent degradation .
Análisis De Reacciones Químicas
tert-Butyl 4-aminobutoxycarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cross-Coupling Reactions: It is used in Suzuki reactions, where it acts as a cross-linking reagent.
Common reagents used in these reactions include chloroform, methanol, acetic acid, and hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-aminobutoxycarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-aminobutoxycarbamate involves its role as a protecting group for amines in organic synthesis. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during the synthesis process. Once the desired reaction is complete, the tert-butyl group can be removed under acidic conditions, revealing the free amine .
Comparación Con Compuestos Similares
tert-Butyl 4-aminobutoxycarbamate is similar to other Boc-protected amines, such as:
- N-Boc-1,3-propanediamine
- N-Boc-ethylenediamine
- N-Boc-1,6-hexanediamine
What sets this compound apart is its specific use in the synthesis of spermidine analogues and its application in modifying nanoparticles for drug delivery .
Propiedades
IUPAC Name |
tert-butyl N-(4-aminobutoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-13-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZGCGDOIRDAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630922 | |
| Record name | tert-Butyl (4-aminobutoxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203435-53-4 | |
| Record name | tert-Butyl (4-aminobutoxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
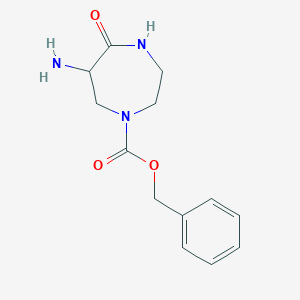

![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)

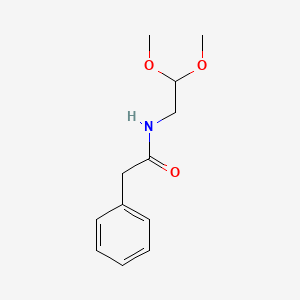
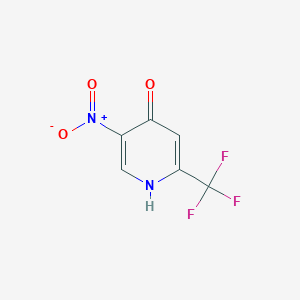
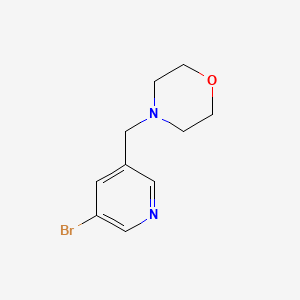
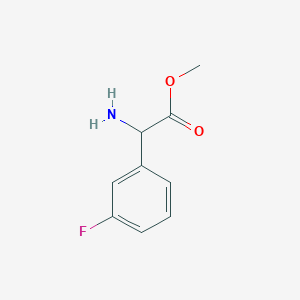
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)
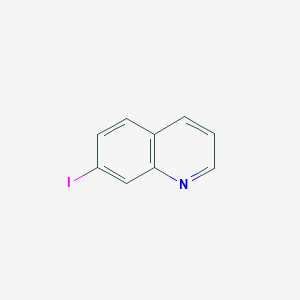

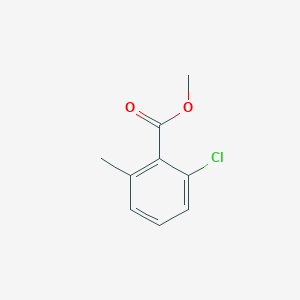
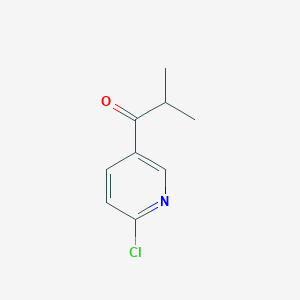
![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)
